molecular formula C17H25Cl2F3N5NaO12P3S2 B044892 Cangrelor tetrasodium CAS No. 163706-36-3

Cangrelor tetrasodium

Cat. No.: B044892
CAS No.: 163706-36-3
M. Wt: 799.4 g/mol
InChI Key: PUOXNGKKTLBYQJ-ZBMQJGODSA-N
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Description

Cangrelor tetrasodium is a potent intravenous antiplatelet agent used primarily during percutaneous coronary intervention to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis. It is a direct-acting, reversible P2Y12 platelet receptor antagonist that inhibits adenosine diphosphate-mediated platelet activation and aggregation .

Mechanism of Action

Target of Action

Cangrelor Tetrasodium primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of harmful blood clots .

Mode of Action

This compound is a selective, reversible antagonist of the P2Y12 platelet receptor . It works by inhibiting ADP-induced platelet aggregation . Unlike other P2Y12 inhibitors that require metabolic conversion to become active, this compound is an active drug, providing a rapid onset and offset of action .

Biochemical Pathways

The P2Y12 receptor is a key player in the ADP-mediated pathway of platelet activation and aggregation . When this compound inhibits this receptor, it disrupts the pathway, leading to a decrease in platelet aggregation . This helps prevent the formation of harmful blood clots.

Pharmacokinetics

This compound has a bioavailability of 100% when administered intravenously . It is rapidly deactivated in the circulation, independent of the CYP system . The drug has a short elimination half-life of approximately 3-6 minutes , and is excreted via the kidneys (58%) and bile duct (35%) .

Result of Action

The primary result of this compound’s action is a reduction in platelet aggregation , which in turn reduces the risk of harmful blood clot formation . This makes it an effective treatment during percutaneous coronary intervention, where it can help reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis .

Action Environment

Individual patient factors such as the presence of other medications, patient health status, and genetic factors may influence the drug’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Cangrelor Tetrasodium plays a significant role in biochemical reactions by directly blocking adenosine diphosphate (ADP)-induced activation and aggregation of platelets . It interacts with the P2Y12 receptors on the platelets, inhibiting their function .

Cellular Effects

This compound has profound effects on various types of cells, particularly platelets. It influences cell function by inhibiting ADP-induced platelet activation and aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the P2Y12 receptors on platelets . It acts as a competitive inhibitor, preventing ADP from binding to these receptors and thereby inhibiting platelet activation and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are immediate and quickly reversed . This makes it a desirable drug for various applications, including the treatment of stenotic coronary arteries and high-risk acute coronary syndromes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the purinergic signaling pathway, where it interacts with the P2Y12 receptors . It does not require metabolic conversion to an active metabolite .

Transport and Distribution

This compound is administered intravenously and is rapidly distributed within the body . It is transported to the site of action (platelets) via the bloodstream .

Subcellular Localization

Within the platelets, this compound localizes to the P2Y12 receptors on the cell surface . Its activity is primarily at these receptors, where it prevents ADP from binding and activating the platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cangrelor tetrasodium involves the use of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adenosine as a raw material. This compound undergoes a series of reactions, including phosphorylation and sulfonation, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of reaction, separation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cangrelor tetrasodium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound include various phosphorylated and sulfonated derivatives, which are essential for its antiplatelet activity .

Scientific Research Applications

Cangrelor tetrasodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cangrelor Tetrasodium

This compound is unique among P2Y12 inhibitors due to its intravenous administration, rapid onset, and reversible action. Unlike clopidogrel and prasugrel, it does not require metabolic conversion, making it an ideal choice for patients requiring immediate and profound platelet inhibition .

Properties

CAS No.

163706-36-3

Molecular Formula

C17H25Cl2F3N5NaO12P3S2

Molecular Weight

799.4 g/mol

IUPAC Name

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate

InChI

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1

InChI Key

PUOXNGKKTLBYQJ-ZBMQJGODSA-N

SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na]

Key on ui other cas no.

163706-36-3

Pictograms

Irritant; Health Hazard

Synonyms

AR C69931MX
AR-C69931MX
cangrelor
cangrelor tetrasodium
Kengreal
N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?

A1: The provided abstract lists this compound among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about this compound's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including this compound, highlighting its relevance to ongoing research.

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